(2-Bromopyrimidin-4-yl)methanol
CAS No.:
Cat. No.: VC15824885
Molecular Formula: C5H5BrN2O
Molecular Weight: 189.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrN2O |
|---|---|
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | (2-bromopyrimidin-4-yl)methanol |
| Standard InChI | InChI=1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 |
| Standard InChI Key | KTXBMAOORFSWLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1CO)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Descriptors
(2-Bromopyrimidin-4-yl)methanol is defined by the following identifiers:
The compound’s IUPAC name, 2-bromo-4-(hydroxymethyl)pyrimidine, reflects its substitution pattern: a bromine atom at position 2 and a hydroxymethyl group (-CHOH) at position 4 of the pyrimidine ring .
Structural Analysis
The pyrimidine core is aromatic, with conjugated double bonds contributing to stability. The bromine atom, a strong electron-withdrawing group, polarizes the ring, making position 4 susceptible to nucleophilic attack or metal-catalyzed cross-coupling . The hydroxymethyl group introduces a site for further functionalization, such as oxidation to a carboxylic acid or esterification .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 189.01 g/mol | |
| Density | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar aprotic solvents | Inferred |
Synthesis and Manufacturing
Reported Synthetic Routes
A prominent synthesis involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example, in US Patent 10,676,485B2, (2-bromopyrimidin-4-yl)methanol was reacted with a macrocyclic precursor in 1,4-dioxane using aqueous sodium carbonate as a base .
Representative Procedure:
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Combine (2-bromopyrimidin-4-yl)methanol (94 mg) with Example 2A (138 mg) in 1,4-dioxane (2 mL).
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Add aqueous sodium carbonate (2 M, 0.65 mL).
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Heat under reflux or microwave irradiation to facilitate coupling .
This method highlights the compound’s role in constructing complex macrocycles, likely via Suzuki-Miyaura coupling given the bromine’s compatibility with palladium catalysts .
Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at position 2 is highly reactive in SNAr reactions due to the electron-deficient pyrimidine ring. For instance, reaction with amines or thiols yields 2-substituted pyrimidine derivatives:
Such reactions are critical for introducing pharmacophores in drug discovery .
Oxidation and Esterification
The hydroxymethyl group can be oxidized to a carboxylic acid using Jones reagent or converted to esters via reaction with acyl chlorides:
These derivatives expand the compound’s utility in prodrug design or polymer chemistry .
Applications in Pharmaceutical Chemistry
Role in MCL-1 Inhibitor Development
In US10676485B2, (2-bromopyrimidin-4-yl)methanol is a key intermediate in synthesizing macrocyclic MCL-1 inhibitors, which promote apoptosis in cancer cells by disrupting MCL-1/BIM interactions . The compound’s bromine enables late-stage diversification, allowing attachment of aromatic or heteroaromatic groups to enhance binding affinity .
Recent Advancements and Future Directions
Patent Activity
Since 2018, the compound’s use in macrocyclic drug candidates has dominated patent literature . Recent filings suggest interest in coupling it with bicyclic amines or spirocyclic systems to improve metabolic stability .
Computational Modeling
Density functional theory (DFT) studies predict favorable binding modes when the hydroxymethyl group engages in hydrogen bonding with target proteins, guiding rational drug design .
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